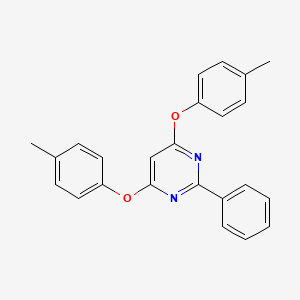

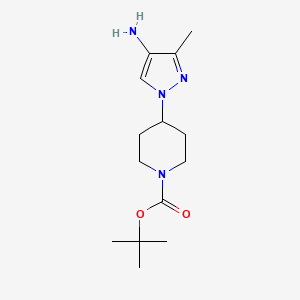

4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for “4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine” are not available, similar compounds have been synthesized using various methods. For instance, a synthesis method for a similar compound involves reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .Wissenschaftliche Forschungsanwendungen

Synthesis and Supramolecular Chemistry

4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine serves as a building block in the synthesis of complex molecular structures. Schubert and Eschbaumer (1999) utilized 2,6-Bis(trimethyltin)pyridine, achieving high yields in multigram quantities for Stille-type coupling procedures. This method facilitated the preparation of 2,2'-bipyridines and 5,5''-dimethyl-2,2':6',2''-terpyridine, demonstrating the compound's utility in creating pyridine-based ligands for supramolecular chemistry applications (Schubert & Eschbaumer, 1999).

Photocatalysis and Environmental Applications

The compound's derivatives have been explored for their photocatalytic properties. Hearns et al. (2006) investigated a dinuclear cobalt bis(dioxolene) complex, where 4,6-Di-2'-pyridylpyrimidine acted as a bis(diimine) ligand. This study highlighted the complex's ability to undergo sequential thermally induced valence tautomeric transitions, showcasing potential applications in materials science and environmental remediation (Hearns et al., 2006).

Luminescent Materials

Research into phenol-pyridyl boron complexes by Zhang et al. (2006) involved the synthesis of compounds with mixed phenol-pyridine derivatives, demonstrating bright blue luminescence in both solution and solid states. This research indicates the potential of 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine derivatives in the development of new luminescent materials for electronic and photonic devices (Zhang et al., 2006).

Molecular Tweezers and Host-Guest Chemistry

Tsuchido et al. (2014) studied 4,6-Bis(2-hydroxyphenyl)-2-alkylpyrimidines with anthryl substituents, which prefer a U-shaped conformation due to intramolecular hydrogen bonds. These compounds form complexes with 2,4,7-trinitrofluorenone, demonstrating their utility as molecular tweezers in host-guest chemistry, potentially leading to applications in molecular recognition and catalysis (Tsuchido et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,6-bis(4-methylphenoxy)-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c1-17-8-12-20(13-9-17)27-22-16-23(28-21-14-10-18(2)11-15-21)26-24(25-22)19-6-4-3-5-7-19/h3-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCNJSXEEDMMDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)

![3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2447352.png)

![N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2447353.png)

![(3-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2447354.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2447358.png)

![1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2447359.png)

![1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B2447366.png)